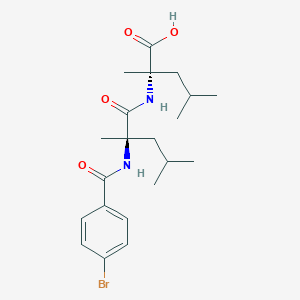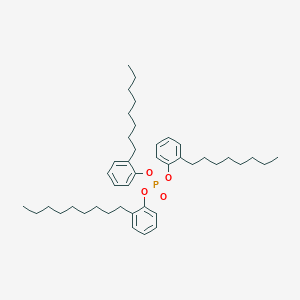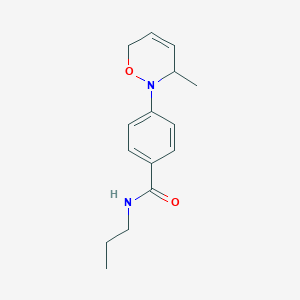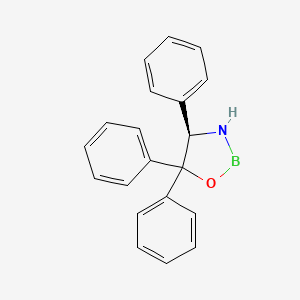![molecular formula C9H22OSSi B14265151 Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- CAS No. 155394-00-6](/img/structure/B14265151.png)
Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is a specialized organosilicon compound. Silanes are a group of silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is notable for its unique structure, which includes a sulfinyl group and a trimethylsilyl group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- typically involves the reaction of a sulfinyl-containing precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with a sulfinyl group using a platinum catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The sulfinyl group can participate in redox reactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make it a valuable reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Dimethylsulfoxide (DMSO): A sulfinyl-containing compound used as a solvent and reagent in organic synthesis.
Triethylsilane: Another silane compound used as a reducing agent.
Uniqueness
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is unique due to its combination of a sulfinyl group and a trimethylsilyl group, which provides a distinct set of reactivity and stability characteristics. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Propriétés
Numéro CAS |
155394-00-6 |
|---|---|
Formule moléculaire |
C9H22OSSi |
Poids moléculaire |
206.42 g/mol |
Nom IUPAC |
2-[(R)-tert-butylsulfinyl]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H22OSSi/c1-9(2,3)11(10)7-8-12(4,5)6/h7-8H2,1-6H3/t11-/m1/s1 |
Clé InChI |
HCQFAJJTUQWSKH-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)CC[Si](C)(C)C |
SMILES canonique |
CC(C)(C)S(=O)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
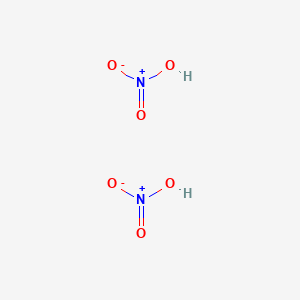
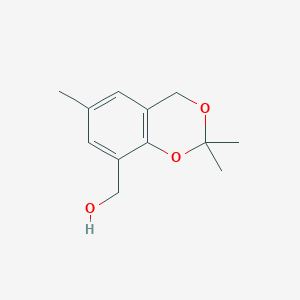
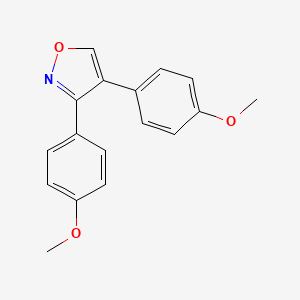

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
